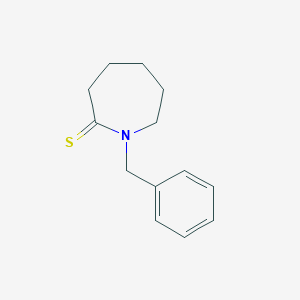
1-Benzylazepane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzylazepane-2-thione, also known as BZT, is a chemical compound that belongs to the class of thioamides. It has been studied for its potential use in scientific research due to its unique properties and effects on the body.
Mécanisme D'action
1-Benzylazepane-2-thione acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synapse, which can result in a variety of effects on the body. 1-Benzylazepane-2-thione has also been shown to have affinity for other neurotransmitter transporters, including the serotonin and norepinephrine transporters.
Biochemical and Physiological Effects
1-Benzylazepane-2-thione has been shown to have a variety of effects on the body, including increased locomotor activity, enhanced cognitive function, and decreased appetite. It has also been shown to have potential as a treatment for depression and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Benzylazepane-2-thione in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying dopamine-related disorders. However, 1-Benzylazepane-2-thione has also been shown to have potential for abuse, which can be a limitation in certain types of experiments. Additionally, its effects on other neurotransmitter transporters can complicate the interpretation of results.
Orientations Futures
Future research on 1-Benzylazepane-2-thione could focus on its potential use in the development of drugs for the treatment of Parkinson's disease and addiction. It could also be studied for its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, further research could be done to investigate the potential for abuse and addiction associated with 1-Benzylazepane-2-thione.
Méthodes De Synthèse
The synthesis of 1-Benzylazepane-2-thione involves the reaction of benzylamine with carbon disulfide in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid to yield 1-benzylazepane-2-thione. This method has been shown to be effective in producing high yields of 1-Benzylazepane-2-thione with good purity.
Applications De Recherche Scientifique
1-Benzylazepane-2-thione has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This makes it a potential candidate for the development of drugs that can treat disorders such as Parkinson's disease and addiction.
Propriétés
Numéro CAS |
17642-90-9 |
|---|---|
Nom du produit |
1-Benzylazepane-2-thione |
Formule moléculaire |
C13H17NS |
Poids moléculaire |
219.35 g/mol |
Nom IUPAC |
1-benzylazepane-2-thione |
InChI |
InChI=1S/C13H17NS/c15-13-9-5-2-6-10-14(13)11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
Clé InChI |
NTVHIBSZRIPLLA-UHFFFAOYSA-N |
SMILES |
C1CCC(=S)N(CC1)CC2=CC=CC=C2 |
SMILES canonique |
C1CCC(=S)N(CC1)CC2=CC=CC=C2 |
Synonymes |
2H-Azepine-2-thione, hexahydro-1-(phenylmethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



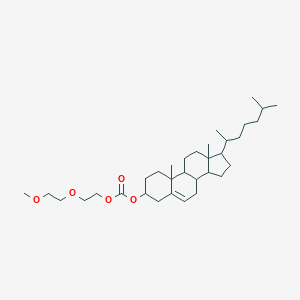
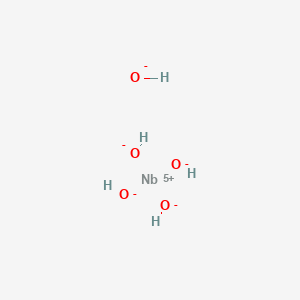
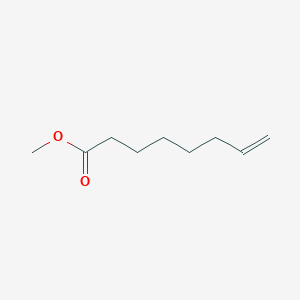
![Chlorure de 1 phenyle de pyridine 4-aldoxime [French]](/img/structure/B102819.png)
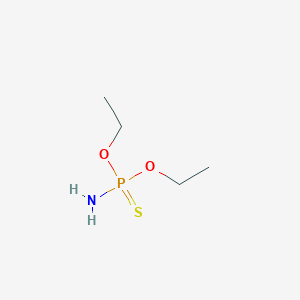
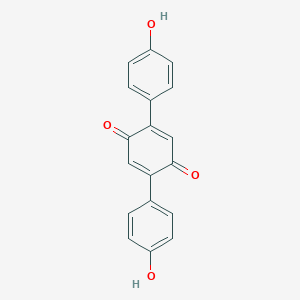
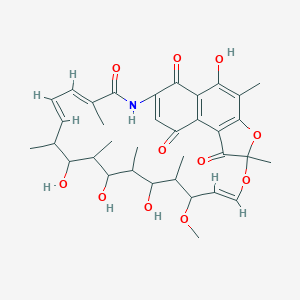
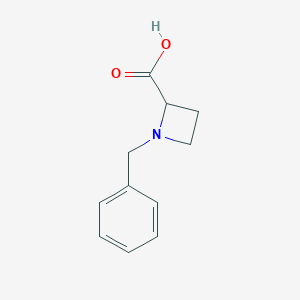
![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B102824.png)
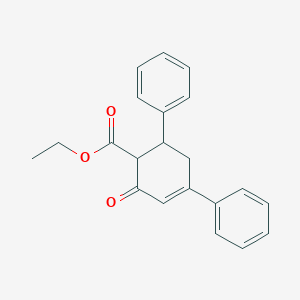
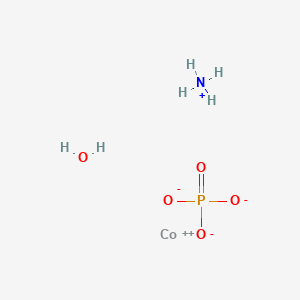
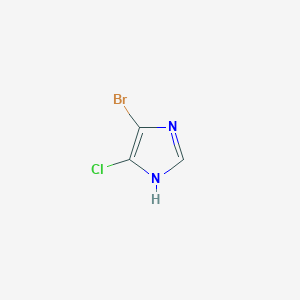
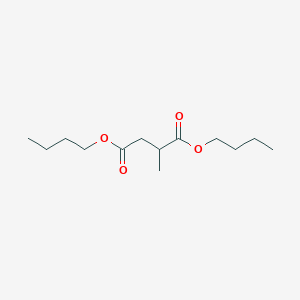
![2-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B102839.png)